![molecular formula C24H27F3N4O2 B2961318 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 921923-85-5](/img/structure/B2961318.png)
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O2 and its molecular weight is 460.501. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Anticholinergic Pyrrolidinoindolines
Asymmetric hydrovinylation has been employed to convert 1-methylenetetralines into pyrrolidinoindolines, showcasing the potential of complex organic structures for synthesizing compounds with anticholinergic properties (Lim & RajanBabu, 2011). This process highlights the relevance of intricate organic molecules in developing pharmacologically active compounds.
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
The organocatalytic approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity reveals the compound's potential in medicinal chemistry and diversity-oriented synthesis. The process achieves high yield and excellent stereoselectivities, suggesting a pathway to novel bioactive molecules (Chen et al., 2009).
Biological Activity
- Antiproliferative Activity: Novel derivatives of isoindoline have been synthesized and evaluated for their antiproliferative activity in vitro. Such studies indicate the potential of complex organic compounds in cancer research and the development of new therapeutic agents (Sović et al., 2011).
Materials Science
- Coordination Chemistry: Research on Schiff-base ligands shows the role of complex organic molecules in exploring the coordination chemistry of metals. Such studies are crucial for the development of materials with specific magnetic, catalytic, or structural properties (Majumder et al., 2016).
Mechanism of Action
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The environment in which a drug acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can impact how a drug interacts with its target .
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O2/c1-30-13-10-17-14-16(4-9-20(17)30)21(31-11-2-3-12-31)15-28-22(32)23(33)29-19-7-5-18(6-8-19)24(25,26)27/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUPXMACTMKUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
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